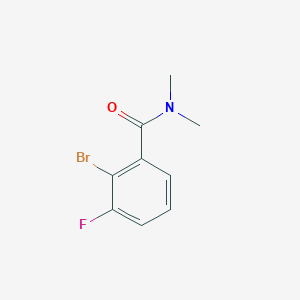

2-Bromo-3-fluoro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEPKUCNAXJBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro N,n Dimethylbenzamide and Its Analogs

Strategic Approaches for the Synthesis of 2-Bromo-3-fluoro-N,N-dimethylbenzamide

The construction of the this compound scaffold can be achieved through several strategic synthetic routes. These approaches prioritize efficiency, regioselectivity, and the availability of starting materials.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

A primary and direct method for the synthesis of this compound involves the formation of an amide bond between 2-bromo-3-fluorobenzoic acid and dimethylamine. youtube.comkhanacademy.org To facilitate this reaction, the carboxylic acid is typically activated to increase its electrophilicity. nih.gov This activation is crucial as amides are generally stable, and their direct formation from a carboxylic acid and an amine can be challenging. researchgate.net

Common activating agents, often referred to as coupling reagents, are employed to convert the carboxylic acid into a more reactive intermediate. uni-kiel.depeptide.com These reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yield. researchgate.net Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. bachem.com The activated carboxylic acid derivative readily reacts with dimethylamine to form the desired N,N-dimethylbenzamide. researchgate.net

The general reaction scheme is as follows:

Activation of 2-bromo-3-fluorobenzoic acid with a coupling reagent.

Nucleophilic attack by dimethylamine on the activated carbonyl carbon.

Formation of the amide bond and release of the coupling agent byproduct.

| Coupling Reagent | Abbreviation | Notes |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, byproducts are easily removed. researchgate.net |

| Dicyclohexylcarbodiimide | DCC | Forms a urea byproduct that is often insoluble. peptide.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for sterically hindered amino acids. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and efficient coupling reagent. peptide.com |

Regioselective Halogenation Routes on the Benzamide (B126) Scaffold

An alternative synthetic strategy involves the regioselective introduction of bromine and fluorine atoms onto a pre-existing N,N-dimethylbenzamide scaffold. This approach requires precise control over the halogenation reactions to achieve the desired 2-bromo-3-fluoro substitution pattern.

Bromination: The introduction of a bromine atom at the C2 position of a 3-fluoro-N,N-dimethylbenzamide precursor would be an example of electrophilic aromatic substitution. masterorganicchemistry.com The fluorine atom at C3 is an ortho, para-director, but the amide group is a meta-director. The directing effects of both substituents must be considered to achieve the desired regioselectivity.

Fluorination: The synthesis of fluorinated aromatic compounds can be challenging. Nucleophilic aromatic substitution (SNA) reactions on a suitably activated precursor, such as a 2-bromo-3-nitro-N,N-dimethylbenzamide, could be a viable route. chemistrysteps.com The nitro group would activate the ring towards nucleophilic attack by a fluoride source. Another approach involves the use of specialized fluorinating reagents.

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways in Precursor Synthesis

The synthesis of the key precursor, 2-bromo-3-fluorobenzoic acid, often relies on a series of electrophilic and nucleophilic aromatic substitution reactions. google.com For instance, starting from a readily available fluorinated aromatic compound, electrophilic bromination can be employed to introduce the bromine atom. The regioselectivity of this step is governed by the directing effects of the existing substituents on the aromatic ring. researchgate.netresearchgate.net

Conversely, nucleophilic aromatic substitution (SNA) can be utilized to introduce the fluorine atom onto a brominated precursor. researchgate.netvapourtec.com For an SNA reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically in the ortho or para positions to the leaving group. chemistrysteps.com

Chemical Transformations and Derivatization from this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical transformations and the synthesis of more complex analogs.

Functional Group Interconversion of Halogen Substituents

The bromine and fluorine atoms on the aromatic ring offer opportunities for various functional group interconversions through nucleophilic substitution reactions. pressbooks.pub

Substitution of the Bromine Atom: The bromine atom is a good leaving group and can be displaced by a variety of nucleophiles in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) or in nucleophilic aromatic substitution reactions if the ring is sufficiently activated. organic-chemistry.org This allows for the introduction of a wide range of substituents at the C2 position.

Substitution of the Fluorine Atom: While fluorine is generally a poor leaving group in nucleophilic aromatic substitution, its displacement can be achieved under specific conditions, particularly with strong nucleophiles and in the presence of activating groups on the aromatic ring. nii.ac.jpnih.govnih.govscience.gov

Reactions at the Amide Moiety

The N,N-dimethylamide functionality itself can be a site for various chemical transformations.

N-Alkylation: While the nitrogen atom in an N,N-disubstituted amide is not nucleophilic, reactions at the α-carbon to the carbonyl group are possible. nih.govmdpi.com

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (2-bromo-3-fluorobenzoic acid) and dimethylamine. umich.eduarkat-usa.orgacs.orgresearchgate.net Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides. researchgate.net

Reduction: The amide can be reduced to the corresponding amine, 2-bromo-3-fluoro-N,N-dimethylbenzylamine, using strong reducing agents such as lithium aluminum hydride (LiAlH4). quora.comechemi.comscribd.comchemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Halogenated Benzamide Core

The presence of a bromine atom on the benzamide ring provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling reaction is a powerful tool for the arylation, vinylation, or alkylation of the 2-bromo-3-fluorobenzamide core.

The general scheme for the Suzuki-Miyaura coupling of a bromo-benzamide precursor involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For a substrate like this compound, the reaction would be expected to proceed as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling:

Where R can be an aryl, vinyl, or alkyl group.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For electron-deficient aryl bromides, such as the target compound, standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand are often effective. The reactivity of the aryl bromide is influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-110 |

This table presents typical conditions and not specific data for the named compound.

Directed C-H Activation and Functionalization Strategies

The N,N-dimethylamide group in this compound can act as a directing group for ortho-C-H activation, facilitating the introduction of functional groups at the position adjacent to the amide. This strategy provides an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

One prominent example of this approach is the ortho-acylation of tertiary benzamides. In this reaction, a transition metal catalyst, often rhodium or palladium, coordinates to the carbonyl oxygen of the amide group, bringing the metal center in close proximity to the ortho-C-H bond. This facilitates the cleavage of the C-H bond and subsequent functionalization.

For instance, in a rhodium-catalyzed oxidative acylation, an N,N-dialkyl benzamide can react with an aldehyde in the presence of a rhodium catalyst and an oxidant to yield the ortho-acylated product. The N,N-dimethylamide group directs the acylation to the C6 position of the benzamide ring.

General Reaction Scheme for Directed ortho-Acylation:

Where DG is the directing group (N,N-dimethylamide) and R-CHO is the acylating agent.

The application of this strategy to this compound would be expected to result in functionalization at the C6 position, which is ortho to the directing amide group.

Catalysis in the Synthesis and Transformation of this compound

The synthesis and subsequent reactions of this compound heavily rely on the development of efficient catalytic systems. Both homogeneous and heterogeneous catalysts play a significant role in achieving high efficiency, selectivity, and sustainability.

Palladium Catalysts for Carbonylation: The synthesis of the benzamide functionality itself can be achieved through palladium-catalyzed carbonylation of an aryl halide precursor. For instance, 1,2-dibromo-3-fluorobenzene could be selectively carbonylated in the presence of dimethylamine and a palladium catalyst to introduce the N,N-dimethylcarboxamide group. The optimization of such processes involves screening of palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands (e.g., PPh₃, dppf), and reaction conditions to maximize the yield of the desired benzamide.

Co/Al Hydrotalcite-Derived Catalysts: Heterogeneous catalysts, such as those derived from cobalt-aluminum hydrotalcites, have been explored for various organic transformations. While specific applications to the synthesis of this compound are not extensively documented, these materials are known to be effective catalysts for amidation reactions and could potentially be adapted for the synthesis of this compound from the corresponding carboxylic acid or ester.

Iron Hydride Catalysts: Iron-based catalysts are gaining attention as more sustainable alternatives to precious metal catalysts. Iron hydride catalysts have been investigated for C-H functionalization reactions. Their application in the directed functionalization of benzamides is an area of active research.

Fluorinated Phosphoric Acid Catalysts: Brønsted acids, including fluorinated phosphoric acid catalysts, can be employed in the synthesis of amides from carboxylic acids and amines. These catalysts activate the carboxylic acid towards nucleophilic attack by the amine.

Understanding the mechanism of these catalytic reactions is crucial for their optimization. For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally well-understood, involving oxidative addition, transmetalation, and reductive elimination. The nature of the active Pd(0) species and the role of ligands in stabilizing this species and facilitating the elementary steps of the cycle are key areas of investigation.

In directed C-H activation reactions, mechanistic studies focus on the nature of the metal-directing group interaction, the mechanism of C-H bond cleavage (e.g., concerted metalation-deprotonation), and the subsequent functionalization step.

Reaction Kinetic and Mechanistic Studies of this compound Synthesis and Subsequent Reactions

Detailed kinetic and mechanistic studies provide quantitative insights into the factors that control the rate and selectivity of chemical reactions.

Kinetic profiling of the synthesis and subsequent reactions of this compound can be performed by monitoring the concentration of reactants, intermediates, and products over time. This data can be used to determine the reaction order with respect to each component and to formulate a rate law.

For a Suzuki-Miyaura reaction, a hypothetical rate law might take the form:

Rate = k[Aryl Bromide]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ[Base]ᵈ

The exponents a, b, c, and d represent the reaction order with respect to each species and are determined experimentally. For example, a first-order dependence on the aryl bromide and catalyst concentration is often observed.

Table 2: Hypothetical Kinetic Data for a Key Transformation

| Experiment | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate the process of determining a rate law.

From this hypothetical data, one could infer that the reaction is first order in the aryl bromide and the catalyst, and zero order in the boronic acid under these conditions.

Elucidation of Detailed Reaction Mechanisms

The synthesis of this compound and its analogs involves a series of complex chemical transformations. Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. The primary mechanistic pathways relevant to the formation of this class of compounds include electrophilic aromatic substitution, nucleophilic substitution, radical pathways, and processes influenced by kinetic template effects.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is a cornerstone of arene chemistry and is pivotal in the synthesis of precursors to this compound, particularly in the halogenation steps. The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org Initially, the aromatic π-system attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgnih.gov This step is typically the rate-determining step due to the temporary disruption of aromaticity. nih.govlumenlearning.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. libretexts.org

For the synthesis of a 2-bromo-3-fluoro substituted pattern, the regioselectivity of the EAS reactions is critical. The directing effects of the substituents already present on the aromatic ring govern the position of the incoming electrophile. Both fluorine and bromine are halogens, which are deactivating yet ortho, para-directing. libretexts.org The N,N-dimethylcarboxamide group is a deactivating, meta-directing group.

The directing ability of these groups is a result of the interplay between inductive and resonance effects:

Inductive Effect: Halogens are highly electronegative and withdraw electron density from the ring inductively, deactivating it towards electrophilic attack. The amide group is also inductively withdrawing.

Resonance Effect: Halogens can donate a lone pair of electrons to the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para position. This resonance donation partially offsets the inductive withdrawal and is the reason for their ortho, para-directing nature. libretexts.org The amide group's carbonyl function withdraws electron density via resonance, strongly deactivating the ortho and para positions and thus directing incoming electrophiles to the meta position.

In a synthetic sequence, if starting with 3-fluorobenzoic acid, subsequent bromination would be directed by both the fluoro and carboxyl groups. The fluorine atom directs ortho and para, while the meta-directing carboxyl group directs to the positions meta to itself. The outcome depends on the relative strengths of these directing effects and the reaction conditions. Computational methods, such as calculating proton affinities using semiempirical methods, can be employed to predict the most nucleophilic center and thus the likely site of electrophilic attack. nih.gov

| -NO₂ | Deactivating | -I (Withdrawing) | -R (Withdrawing) | meta |

This table provides a generalized summary of substituent effects.

Nucleophilic Substitution

Nucleophilic substitution mechanisms are central to the formation of the amide bond in this compound. This typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride (e.g., 2-bromo-3-fluorobenzoyl chloride), with dimethylamine.

This reaction is a nucleophilic acyl substitution , which proceeds via an addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Addition: The nucleophile (dimethylamine) attacks the electrophilic carbonyl carbon of the acyl chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in the process, the most stable leaving group is expelled. In the case of an acyl chloride, the chloride ion is an excellent leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: A final deprotonation step, often by another molecule of the amine nucleophile, yields the final N,N-dimethylbenzamide product.

Another potential, though less common under typical amide formation conditions, is nucleophilic aromatic substitution (SNA_r) . This would involve a nucleophile replacing either the bromine or fluorine atom on the ring. For SNA_r to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). The mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. Given the substitution pattern of the target molecule, this pathway is less likely for its direct synthesis unless under forcing conditions or with specific activating groups not present in the final structure.

Radical Pathways

While ionic mechanisms like EAS and nucleophilic substitution are more common for benzamide synthesis, radical pathways offer alternative strategies, especially for introducing substituents at specific positions. Radical reactions typically proceed through three stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., AIBN or light) generates a small number of reactive radicals. youtube.com

Propagation: These radicals react with the substrate to form a new radical, which then reacts to form the product and regenerate a radical that continues the chain reaction. youtube.com

Termination: Two radicals combine to end the chain. youtube.com

For the synthesis of halogenated precursors, radical halogenation can be employed. chemistrysteps.com For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV light is a classic radical substitution reaction. While not directly applicable to the aromatic ring itself, radical mechanisms can be used to functionalize alkyl side chains on benzamide analogs.

More advanced methods involve radical-mediated C-H functionalization. researchgate.net These reactions can sometimes offer regioselectivity that is complementary to traditional electrophilic substitution. For example, a directed C-H activation process could potentially use a pre-installed functional group to guide a radical reaction to a specific adjacent C-H bond. Halogen-atom transfer (XAT) is another radical process where an alkyl or aryl radical is generated by the abstraction of a halogen atom from a precursor. researchgate.net

Kinetic Template Effects

Kinetic template effects involve the use of a templating agent (a molecule or ion) that does not become part of the final product but instead acts to pre-organize the reactants in a conformation that favors the desired reaction. This pre-organization lowers the activation energy of the reaction, thereby increasing its rate, without shifting the thermodynamic equilibrium.

In the context of amide bond formation, a template can bring the carboxylic acid (or its activated form) and the amine into close proximity and in the correct orientation for the reaction to occur. This can be particularly useful in macrocyclization reactions or in the synthesis of sterically hindered amides where the reactants might otherwise have difficulty approaching each other effectively. The template essentially reduces the entropic barrier to the reaction.

For the synthesis of this compound, steric hindrance between the ortho-bromo group and the incoming dimethylamine could potentially slow the amidation reaction. A kinetic template could, in principle, coordinate to both the acyl precursor and the amine, facilitating a more ordered transition state and accelerating the formation of the amide bond. While specific applications of kinetic templates for this particular molecule are not widely documented, the principle remains a powerful tool in modern synthetic methodology for overcoming kinetic barriers in complex molecule synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 3 Fluoro N,n Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights.

Conformational Studies and Rotational Barriers via NMR (e.g., Lanthanide-Induced-Shift Analysis).

Further experimental research is necessary to elucidate the detailed molecular structure and properties of 2-Bromo-3-fluoro-N,N-dimethylbenzamide. Such studies would be invaluable for a complete understanding of this compound and would enable the comprehensive analysis that was intended for this article.

Single-Crystal X-ray Diffraction (XRD) of this compound and its Complexes

No published single-crystal X-ray diffraction data for this compound could be located. The elucidation of its crystal structure would provide invaluable insights into its solid-state properties.

Crystallographic Data Acquisition, Structure Solution, and Refinement

A study of this nature would typically involve the growth of single crystals suitable for X-ray diffraction. The data acquisition process would utilize a diffractometer to collect reflection data, which would then be processed to solve and refine the crystal structure. This refinement would yield precise atomic coordinates, bond lengths, and angles.

Determination of Molecular Geometry and Conformational Preferences in the Crystalline State

Analysis of the refined crystal structure would reveal the precise three-dimensional arrangement of the atoms in this compound. Key parameters such as the dihedral angle between the phenyl ring and the amide group, as well as the orientation of the bromo, fluoro, and N,N-dimethyl substituents, would be determined. This information is crucial for understanding the molecule's steric and electronic properties. For instance, in related benzamide (B126) structures, the conformation is often influenced by the substitution pattern on the aromatic ring. nih.govchemicalbook.com

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)

A detailed examination of the crystal packing would identify and characterize the non-covalent interactions that govern the supramolecular assembly. While this compound lacks conventional hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds might be present. Furthermore, the presence of a bromine atom suggests the possibility of halogen bonding (C-Br···O or C-Br···N interactions), and the aromatic ring could participate in π-stacking interactions. These interactions are fundamental to the material's physical properties, such as melting point and solubility. Studies on similar halogenated benzamides have revealed the significant role of such intermolecular forces in their crystal packing. nih.govchemicalbook.com

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study, particularly in pharmaceuticals and materials science. A thorough investigation would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify any potential polymorphs of this compound. Each polymorph would then be characterized by XRD and other analytical techniques. Co-crystallization experiments with other molecules could also be explored to modify the physicochemical properties of the compound.

Advanced Mass Spectrometric Fragmentation Pathway Analysis for Structural Confirmation

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS), would be required to elucidate the fragmentation pathways of this compound. This analysis would provide unambiguous confirmation of its molecular structure by identifying characteristic fragment ions. The fragmentation pattern would likely involve cleavage of the amide bond, loss of the dimethylamino group, and sequential loss of the halogen substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure of a molecule. The UV-Vis spectrum of this compound would reveal the electronic transitions, likely π-π* and n-π* transitions associated with the benzoyl chromophore. The positions and intensities of these absorption bands would be influenced by the bromo and fluoro substituents. Fluorescence spectroscopy would provide information about the molecule's excited state properties, including its quantum yield and lifetime. For related benzamides, the nature and position of substituents have been shown to significantly affect their photophysical properties. chemicalbook.com

Theoretical and Computational Chemistry of 2 Bromo 3 Fluoro N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties and reactivity of molecules. For a comprehensive understanding of 2-Bromo-3-fluoro-N,N-dimethylbenzamide, the following computational methods would be employed.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

To determine the most stable three-dimensional structure of this compound, its geometry would be optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional, or Ab Initio methods such as Hartree-Fock (HF). The selection of an appropriate basis set, for instance, 6-311++G(d,p), would be crucial for obtaining accurate results. These calculations would yield the ground-state energy and the precise bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | Data not available | ||

| C-F | Data not available | ||

| C=O | Data not available | ||

| C-N | Data not available | ||

| C-C-C (Aromatic) | Data not available | ||

| O=C-N | Data not available | ||

| C-C-N-C |

Potential Energy Surface Scans and Conformational Analysis

The N,N-dimethylbenzamide moiety can exhibit different conformations due to rotation around the C-N bond. A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles to identify the most stable conformers and the energy barriers between them. This analysis is vital for understanding the molecule's flexibility and the population of different conformers at room temperature.

Frontier Molecular Orbital (FMO) Theory: Elucidation of HOMO-LUMO Energy Gaps and their Relationship to Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Prediction of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate sites susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. Fukui function analysis would provide a more quantitative prediction of the local reactivity at different atomic sites.

Atomic Charge Analysis (e.g., Mulliken, Natural Population Analysis) and Charge Transfer Investigations

Atomic charge analysis methods, such as Mulliken or Natural Population Analysis (NPA), would be used to calculate the partial charges on each atom of this compound. This information is crucial for understanding the electrostatic interactions within the molecule and with other molecules. It would also shed light on the electron-withdrawing or electron-donating effects of the bromo, fluoro, and dimethylamido substituents on the benzoyl ring.

Computational Prediction of Spectroscopic Parameters

Computational methods have become indispensable in the prediction of spectroscopic parameters, offering a powerful tool for the interpretation of experimental data and the elucidation of molecular structure. For this compound, these methods can predict its vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational chemistry, particularly through Density Functional Theory (TDFT), allows for the accurate prediction of these vibrational frequencies. These calculations are typically performed on the optimized geometry of the molecule in the gas phase. The resulting vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms.

For this compound, key vibrational modes would include the C=O stretching of the amide group, C-N stretching, aromatic C-C stretching, and the vibrations associated with the C-Br and C-F bonds. The N,N-dimethyl group would also exhibit characteristic C-H stretching and bending modes. A comprehensive assignment of these modes, aided by visualization software, provides a detailed picture of the molecule's dynamics.

Table 1: Predicted Vibrational Frequencies for this compound The following data is illustrative and based on typical ranges for similar functional groups, as specific experimental or calculated data for this compound is not readily available in public literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1650-1680 | Stretching of the carbonyl group in the amide. |

| Aromatic C=C Stretch | 1580-1610 | In-plane stretching of the benzene (B151609) ring. |

| C-N Stretch (Amide) | 1350-1450 | Stretching of the carbon-nitrogen bond of the amide. |

| C-F Stretch | 1100-1250 | Stretching of the carbon-fluorine bond. |

| C-Br Stretch | 550-650 | Stretching of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts (δ) and coupling constants. rsc.orgrsc.orgconicet.gov.argaussian.com This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the bromo, fluoro, and N,N-dimethylamido substituents. The ¹⁹F NMR chemical shift is highly sensitive to its electronic environment. rsc.org Comparing these predicted spectra with experimentally obtained data is a critical step in verifying the chemical structure and understanding the electronic distribution within the molecule. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational dynamics not fully captured in the gas-phase calculations. osti.gov

Table 2: Predicted NMR Chemical Shifts for this compound The following data is illustrative and based on general principles of NMR spectroscopy and substituent effects, as specific experimental or calculated data for this compound is not readily available in public literature.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~2.9-3.1 | N-CH₃ (two singlets due to restricted rotation) |

| ¹H | ~7.2-7.8 | Aromatic protons |

| ¹³C | ~35-40 | N-CH₃ |

| ¹³C | ~115-140 | Aromatic carbons |

| ¹³C | ~165-170 | C=O |

| ¹⁹F | ~ -110 to -130 | Aromatic C-F |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including electronic absorption and fluorescence spectra. cecam.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (e.g., HOMO) to a low-energy unoccupied molecular orbital (e.g., LUMO).

For this compound, the electronic spectrum is expected to be characterized by π→π* transitions within the substituted benzene ring. The positions of the absorption bands will be influenced by the interplay of the electron-withdrawing bromo and fluoro substituents and the electron-donating N,N-dimethylamido group. Similarly, TD-DFT can be used to model the emission spectrum (fluorescence) by calculating the energy difference between the first excited state and the ground state.

Table 3: Predicted Electronic Transitions for this compound The following data is illustrative and based on the expected electronic behavior of such a molecule, as specific experimental or calculated data for this compound is not readily available in public literature.

| Transition | Predicted λmax (nm) | Orbital Contribution |

|---|---|---|

| S₀ → S₁ | ~280-320 | π → π |

| S₀ → S₂ | ~240-270 | π → π |

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum chemical calculations are often performed on isolated molecules in the gas phase, the behavior of a molecule in solution can be significantly different. Molecular Dynamics (MD) simulations provide a means to study the conformational landscape and dynamics of this compound in a solvent environment. researchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory that describes the molecule's movements and interactions with the surrounding solvent molecules.

For this compound, a key aspect to investigate would be the rotational barrier around the C-N amide bond and the C-C bond connecting the amide group to the aromatic ring. These rotations define the conformational flexibility of the molecule. MD simulations can reveal the preferred conformations in solution, the timescales of conformational changes, and the nature of solute-solvent interactions, such as hydrogen bonding with protic solvents. This information is crucial for understanding its reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govmdpi.comnih.govmdpi.comfrontiersin.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to the observed activity or property.

For this compound, a QSAR study would involve synthesizing and testing a series of related analogs and then developing a model to predict their activity based on descriptors such as:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Hydrophobic descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

A successful QSAR/SPR model for this class of compounds could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with optimized properties.

Molecular Interactions and Mechanistic Studies of Biological Activity of 2 Bromo 3 Fluoro N,n Dimethylbenzamide

Investigation of Ligand-Macromolecule Binding Modes and Specificity

Structural Biology of 2-Bromo-3-fluoro-N,N-dimethylbenzamide in Complex with Biological Targets (e.g., bromodomains like BRD2, BRD4, EPB41L3, ARHGEF2)

No crystallographic or NMR spectroscopic data is currently available in public databases that details the three-dimensional structure of this compound bound to bromodomains such as BRD2, BRD4, EPB41L3, or ARHGEF2. Such structural information is crucial for understanding the precise orientation and conformation of the compound within the binding sites of these proteins.

Molecular Recognition Mechanisms and Identification of Key Interacting Amino Acid Residues

Without structural biology data, the specific molecular recognition mechanisms between this compound and its potential biological targets cannot be determined. Consequently, the key amino acid residues that may be involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound remain unidentified.

Computational Docking and Molecular Dynamics Simulations of this compound with Proposed Biological Targets

A search for published computational studies, including molecular docking and molecular dynamics simulations, specifically investigating the interaction of this compound with the proposed biological targets did not yield any results. These computational methods are vital for predicting binding affinities and understanding the dynamic behavior of the ligand-protein complex.

Elucidation of Biological Activity at the Molecular Level

Enzyme Inhibition Mechanisms (e.g., acetylcholinesterase, β-secretase, human dihydrofolate reductase, PDK-1, LDHA)

There is no available data from in vitro or in vivo studies describing the inhibitory activity or mechanism of action of this compound against key enzymes such as acetylcholinesterase, β-secretase, human dihydrofolate reductase, PDK-1, or LDHA. Therefore, crucial parameters like IC₅₀ values, kinetic mechanisms of inhibition (e.g., competitive, non-competitive), and the specific interactions leading to enzyme inhibition are unknown.

Receptor Binding Affinity and Selectivity Profiling

No studies profiling the binding affinity (e.g., Kᵢ, Kd) and selectivity of this compound for a panel of receptors have been found in the public domain. This information is essential for characterizing the compound's pharmacological profile and potential off-target effects.

Modulation of Specific Molecular Pathways and Intracellular Signaling Cascades

Currently, there is no specific information available in the scientific literature detailing the modulation of specific molecular pathways or intracellular signaling cascades by this compound. The biological effects of benzamide (B126) derivatives can be highly specific and dependent on the precise arrangement of substituents on the benzoyl ring and the nature of the amide group. Without experimental data, any discussion on its potential targets or mechanisms of action would be purely speculative.

Application as a Molecular Tool in Chemical Biology and Drug Discovery Research

The utility of a small molecule as a tool in chemical biology and drug discovery is contingent on its specific and potent interaction with a biological target.

Utilization in Targeted Protein Degradation Strategies (e.g., PROTACs, leveraging the dimethylamide functionality as an E3 ligase anchor point)

The development of Proteolysis Targeting Chimeras (PROTACs) is a rapidly advancing therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. While the N,N-dimethylamide moiety is a common chemical feature, its ability to act as an effective anchor point for an E3 ligase is not guaranteed and would require specific structural compatibility with the ligand-binding domain of an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). There is no published evidence to suggest that this compound has been explored or validated for use in PROTAC development.

Development as Molecular Imaging Agents or Probes (e.g., serotonin transporter imaging agents)

Certain benzamide derivatives have been successfully developed as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). For instance, fluorinated and brominated benzamides have been investigated for their potential to bind to specific neuroreceptors, such as the serotonin transporter (SERT). The fluorine-18 or bromine-76 radioisotopes could potentially be incorporated into the this compound structure for use as a PET ligand. However, there are no studies reporting the synthesis or evaluation of radiolabeled this compound as a molecular imaging agent. The affinity and selectivity of this compound for any specific biological target that would make it a viable imaging probe are currently unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives at the Molecular Level

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Such studies involve the systematic modification of the chemical structure and the evaluation of the resulting effects on biological activity and physicochemical properties.

For this compound, a hypothetical SAR/SPR study would involve the synthesis and analysis of a library of analogs. The data from such a study could be presented as follows:

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs This table is for illustrative purposes only and is not based on experimental data.

| Compound ID | R1 (at position 2) | R2 (at position 3) | Amide Functionality | Target Binding Affinity (IC50, nM) |

|---|---|---|---|---|

| 1 | Br | F | -N(CH3)2 | - |

| 2 | Cl | F | -N(CH3)2 | - |

| 3 | I | F | -N(CH3)2 | - |

| 4 | Br | Cl | -N(CH3)2 | - |

| 5 | Br | F | -NHCH3 | - |

Table 2: Hypothetical Structure-Property Relationship Data for this compound Analogs This table is for illustrative purposes only and is not based on experimental data.

| Compound ID | Molecular Weight | LogP | Aqueous Solubility (µM) |

|---|---|---|---|

| 1 | - | - | - |

| 2 | - | - | - |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | - | - | - |

Q & A

Q. What are the key synthetic routes for 2-Bromo-3-fluoro-N,N-dimethylbenzamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential halogenation and amidation steps. A plausible route includes:

Bromination/Fluorination: Direct bromo-fluoro substitution on a benzamide precursor using reagents like N-bromosuccinimide (NBS) and Selectfluor under controlled conditions .

Amidation: Reacting the halogenated benzoic acid derivative with dimethylamine via coupling agents (e.g., EDCI/HOBt) to form the N,N-dimethylamide group .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ matches the exact mass (calculated: ~245.99 Da). Isotopic patterns confirm bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-F (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved during structural validation?

Methodological Answer:

- Unexpected NMR Splitting: Fluorine’s strong coupling (²J, ³J) may split signals of adjacent protons. Use ¹⁹F NMR to confirm fluorine environments and simulate spectra with software like MestReNova .

- Retention Time Anomalies in HPLC: Substituent effects (e.g., bromine’s hydrophobicity vs. fluorine’s electronegativity) alter retention indices. Compare to analogs (e.g., 3-Bromo-N,N-dimethylbenzamide) and adjust mobile phase polarity .

- Crystallographic Validation: For ambiguous cases, single-crystal X-ray diffraction (SHELXL refinement) resolves substituent positions and confirms stereochemistry .

Q. What strategies optimize reaction yields in halogenated benzamide synthesis?

Methodological Answer:

- Temperature Control: Bromination at 0–5°C minimizes side reactions (e.g., dihalogenation).

- Catalyst Screening: Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution regioselectivity .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% .

- Yield Comparison Table:

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Conventional Bromination | 62 | 95 | NBS, DCM, 24 hrs |

| Microwave-Assisted | 78 | 98 | NBS, DMF, 2 hrs, 100°C |

Q. How can computational tools predict reactivity or degradation pathways for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, bromine’s high electrophilicity predicts susceptibility to nucleophilic aromatic substitution .

- AI-Driven Synthesis Planning (e.g., PubChem’s platform): Generates retro-synthetic pathways using known benzamide reactions, prioritizing routes with >80% similarity scores .

- Degradation Modeling: Molecular dynamics simulations (AMBER force field) predict hydrolysis stability under acidic/basic conditions, guiding storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.